

Application Notes and Protocols for Optimal Augmentin Concentration in Bacterial Selection

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to determining and utilizing the optimal concentration of Augmentin (amoxicillin/clavulanate) for the in vitro selection of bacteria, particularly Escherichia coli, following transformation procedures.

Introduction

Augmentin is a combination antibiotic composed of amoxicillin, a β -lactam antibiotic, and clavulanic acid, a β -lactamase inhibitor. Amoxicillin functions by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] However, its efficacy is compromised by β -lactamase enzymes, which are produced by many bacteria and hydrolyze the β -lactam ring of amoxicillin, rendering it inactive.[2][4] Clavulanic acid irreversibly binds to and inactivates many of these β -lactamases, thereby protecting amoxicillin from degradation and extending its antibacterial spectrum to include β -lactamase-producing strains.[4][5]

In molecular biology, ampicillin (a close relative of amoxicillin) is a widely used selective agent to isolate bacteria that have been successfully transformed with a plasmid carrying a β -lactamase gene (e.g., bla TEM-1) as a selectable marker. The standard concentration for ampicillin selection is 100 μ g/mL. However, for strains expressing high levels of β -lactamase or for specific research applications, optimizing the selective pressure using a combination of amoxicillin and a β -lactamase inhibitor like clavulanic acid can be advantageous.



Data Presentation: Minimal Inhibitory Concentrations (MIC) of Amoxicillin/Clavulanic Acid

The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[6] Understanding the MIC of Augmentin against various bacterial strains is crucial for determining an appropriate selective concentration. The following tables summarize published MIC data for amoxicillin/clavulanic acid against E. coli. The concentrations are typically expressed as a ratio of amoxicillin to clavulanic acid.

Table 1: MIC of Amoxicillin/Clavulanic Acid against E. coli Strains

Bacterial Strain	β-Lactamase Production	Amoxicillin/Clavula nic Acid MIC (µg/mL)	Reference
E. coli ATCC 25922	Non-producer	2/1 - 8/4	[7]
E. coli ATCC 35218	β-Lactamase producer	4/2 - 16/8	[7]
TEM-1-producing E.	Producer	MIC of amoxicillin significantly reduced in the presence of 0.5- 8 μg/mL clavulanic acid	[1]
Amoxicillin- susceptible E. coli	Non-producer	8/4	[8]
Intermediately resistant E. coli	Producer	16/8	[8]
Resistant E. coli	High-level producer	32/16, 64/32	[8]
ESBL-producing E. coli	Producer	0.5 - 8	[9]



Note: The ratio of amoxicillin to clavulanic acid can vary in these studies. A common testing ratio is 2:1.

Experimental Protocols

Protocol 1: Preparation of Augmentin Stock Solution and Selection Plates

This protocol describes the preparation of a stock solution of amoxicillin and clavulanic acid and its incorporation into Luria-Bertani (LB) agar plates for bacterial selection.

Materials:

- · Amoxicillin sodium salt powder
- · Clavulanic acid potassium salt powder
- Nuclease-free water
- 0.22 μm sterile filter
- LB agar powder
- Autoclave
- Sterile petri dishes
- 50-55°C water bath

Procedure:

- Preparation of Amoxicillin Stock Solution (100 mg/mL):
 - Dissolve 1 g of amoxicillin sodium salt in 10 mL of nuclease-free water.
 - $\circ~$ Sterilize the solution by passing it through a 0.22 μm sterile filter.
 - Aliquot into sterile microcentrifuge tubes and store at -20°C.



- Preparation of Clavulanic Acid Stock Solution (e.g., 10 mg/mL):
 - Dissolve 100 mg of clavulanic acid potassium salt in 10 mL of nuclease-free water.
 - Sterilize the solution by passing it through a 0.22 μm sterile filter.
 - Aliquot into sterile microcentrifuge tubes and store at -20°C.
- Preparation of LB Agar:
 - Prepare LB agar according to the manufacturer's instructions (typically 40 g of LB agar powder per 1 L of water).
 - Autoclave for 20 minutes at 121°C.
 - Allow the autoclaved LB agar to cool to 50-55°C in a water bath. Holding the bottle with a bare hand should be possible.
- Addition of Antibiotics to LB Agar:
 - To the cooled LB agar, add the amoxicillin and clavulanic acid stock solutions to achieve the desired final concentration. For an initial starting point, a final concentration of 100 μg/mL amoxicillin and 5 μg/mL clavulanic acid (a 20:1 ratio) is recommended.
 - For 1 L of LB agar, add 1 mL of the 100 mg/mL amoxicillin stock solution and 0.5 mL of the 10 mg/mL clavulanic acid stock solution.
 - Swirl the flask gently to ensure even distribution of the antibiotics.
- Pouring Selection Plates:
 - Pour approximately 20-25 mL of the antibiotic-containing LB agar into sterile petri dishes.
 - Allow the plates to solidify at room temperature.
 - Store the plates at 4°C, protected from light. Plates are best used within 1-2 weeks.



Protocol 2: Determining the Optimal Augmentin Concentration via a Kill Curve

A kill curve is an essential experiment to determine the minimum concentration of a selective agent required to kill non-transformed cells. This ensures effective selection without inhibiting the growth of successfully transformed cells.

Materials:

- Competent bacterial cells (the same strain to be used for transformation)
- LB broth
- Augmentin stock solutions (amoxicillin and clavulanic acid)
- 96-well microtiter plate or culture tubes
- Incubator (37°C) with shaking capabilities
- Spectrophotometer (for measuring OD600)

Procedure:

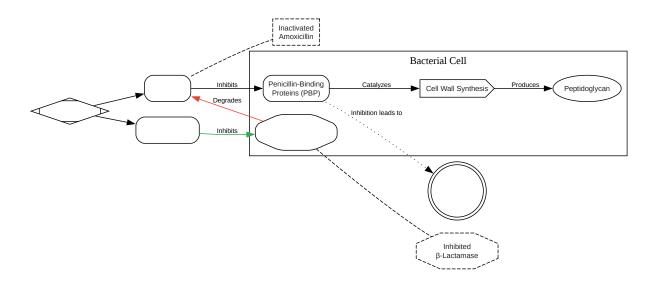
- Prepare a range of Augmentin concentrations:
 - In a 96-well plate or a series of culture tubes, prepare a serial dilution of Augmentin in LB broth. It is recommended to test a range of amoxicillin concentrations from 0 to 200 μg/mL, while keeping the clavulanic acid concentration constant (e.g., at 2.5, 5, or 10 μg/mL) to determine the optimal ratio. A common starting ratio for testing is 2:1 or 4:1 (amoxicillin:clavulanic acid).
- Inoculate with bacteria:
 - Inoculate each well or tube with a low density of non-transformed competent cells (e.g., a
 1:1000 dilution of an overnight culture). Include a control well with no antibiotic.
- Incubate:



- Incubate the plate or tubes at 37°C with shaking for 16-24 hours.
- Determine the Minimal Inhibitory Concentration (MIC):
 - After incubation, visually inspect the wells or tubes for turbidity (bacterial growth). The lowest concentration of Augmentin that prevents visible growth is the MIC.
 - Alternatively, measure the optical density at 600 nm (OD600) of each well using a plate reader.
- Select the optimal concentration:
 - The optimal concentration for selection is typically at or slightly above the determined MIC for the non-transformed host strain. This ensures that all non-transformed cells are killed.
 For plasmid selection, a concentration 2-5 times the MIC is often used to provide stringent selection.

Visualizations

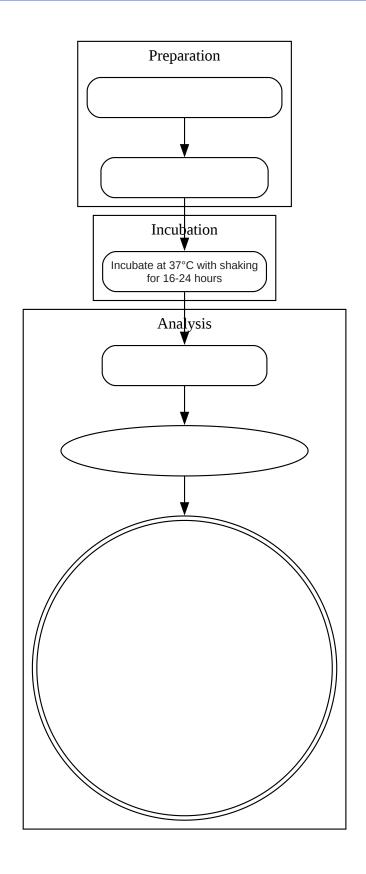




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Caption: Mechanism of action of Augmentin.





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Caption: Workflow for determining optimal Augmentin concentration.



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